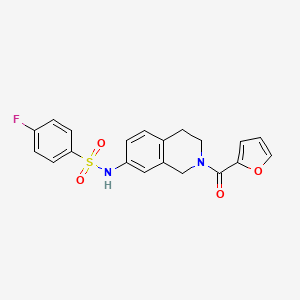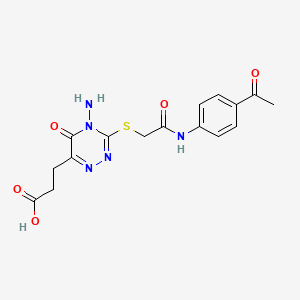
3-(3-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an acetylphenyl group, an amino group, a thio group, and a triazinyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The compound would likely have a high molecular weight and could potentially form multiple hydrogen bonds due to the presence of the amino and thio groups .Chemical Reactions Analysis
Again, while specific information on this compound is not available, similar compounds such as 2-aminothiazoles and 1,2,4-triazoles have been shown to undergo a variety of chemical reactions . These reactions often involve the formation or breaking of bonds with the nitrogen atoms in the thiazole or triazole rings .科学的研究の応用
Synthesis and Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-triazinone, which share a structural resemblance to the specified compound, have been synthesized and evaluated for their anticancer activities. For instance, compounds synthesized from similar frameworks have shown significant anticancer activities in vitro against various cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Saad & Moustafa, 2011).
Chemical Synthesis Techniques
The compound's relevance extends to the development of novel synthetic methodologies for heterocyclic compounds, which are crucial in pharmaceutical research. Techniques such as direct synthesis of 2-oxazolines from carboxylic acids using triazine derivatives under mild conditions have been explored, indicating the versatility of triazine-based compounds in synthetic organic chemistry (Bandgar & Pandit, 2003).
Biological Evaluation of Complexes
Triazine derivatives have also been studied for their role in the synthesis and characterization of metal complexes with potential biological applications. A study on cobalt(II) and cobalt(III) complexes supported by triazine Schiff base ligands showed that these complexes exhibit binding ability with DNA and BSA, suggesting their potential in biological studies and pharmaceutical applications (Parveen et al., 2018).
Antimicrobial Properties
Additionally, derivatives incorporating the 4-acetylphenyl fragment have been synthesized and tested for their antimicrobial properties, indicating the broad spectrum of biological activities that these compounds can exhibit. The synthesis and evaluation of these compounds contribute to the ongoing search for new antimicrobial agents (Baranovskyi et al., 2018).
将来の方向性
作用機序
Target of Action
The compound contains an acyl thiourea derivative . Acyl thioureas are known to have multiple binding sites, making them flexible ligands for complexation with transition metals . They have been the subject of extensive study in coordination chemistry and are known to have a broad spectrum of promising pharmacological properties .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, acyl thioureas can undergo various organic transformations into other demanding scaffolds . This flexibility might allow the compound to interact with its targets in multiple ways.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many acyl thioureas have demonstrated varied biological activities, such as antitumor, antiviral, antimicrobial, and antiparasitic properties , suggesting they may interact with a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad biological activities of acyl thioureas , the effects could potentially be quite diverse.
特性
IUPAC Name |
3-[3-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c1-9(22)10-2-4-11(5-3-10)18-13(23)8-27-16-20-19-12(6-7-14(24)25)15(26)21(16)17/h2-5H,6-8,17H2,1H3,(H,18,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZZBNDKBXRLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2937969.png)
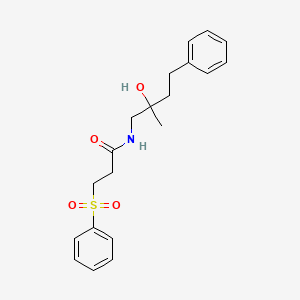
![1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene](/img/structure/B2937973.png)
![4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2937979.png)
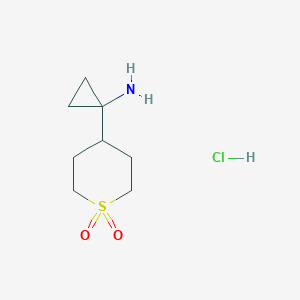
![2,4-Dichlorothieno[3,4-D]pyrimidine](/img/structure/B2937981.png)
![2-chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2937982.png)
![(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2937983.png)
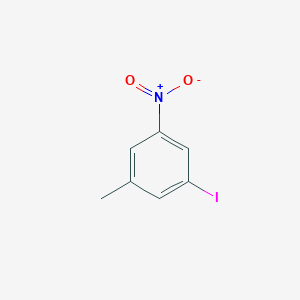
![N-tert-butyl-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2937985.png)
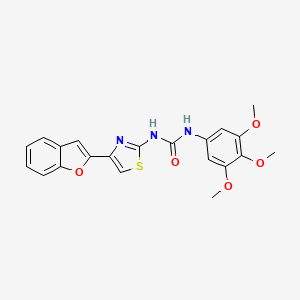
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2937987.png)
![N-(4-bromophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2937988.png)
